molecular formula C25H36O3 B601981 Estradiol 3-Enanthate CAS No. 55540-97-1

Estradiol 3-Enanthate

Cat. No.: B601981
CAS No.: 55540-97-1
M. Wt: 384.56
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Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol 3-Enanthate is synthesized by esterifying estradiol with enanthic acid (heptanoic acid). The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:

    Reactants: Estradiol and enanthic acid.

    Catalyst: Acid catalyst such as sulfuric acid.

    Solvent: Organic solvent like toluene or dichloromethane.

    Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix estradiol and enanthic acid.

    Purification: The product is purified using techniques like recrystallization or chromatography to remove impurities.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Estradiol 3-Enanthate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield estradiol and enanthic acid.

    Oxidation: Estradiol can be oxidized to form estrone.

    Reduction: Estrone can be reduced back to estradiol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: Estradiol and enanthic acid.

    Oxidation: Estrone.

    Reduction: Estradiol.

Scientific Research Applications

Clinical Applications

1. Hormone Replacement Therapy (HRT)

  • Estradiol 3-Enanthate is commonly prescribed for women undergoing menopause or those with estrogen deficiencies. It alleviates symptoms such as hot flashes and vaginal atrophy by restoring estrogen levels .
  • In a study involving postmenopausal women, administration of this compound resulted in significant improvements in quality of life metrics related to menopausal symptoms .

2. Gender-Affirming Hormone Therapy

  • This compound plays a crucial role in feminizing hormone therapy for transgender women. It promotes the development of female secondary sexual characteristics, such as breast development and fat redistribution .
  • A retrospective study reported that participants using a regimen combining this compound with dihydroxyprogesterone acetophenide achieved higher serum estradiol levels compared to those on other therapies, with 76% expressing satisfaction with breast development .

3. Contraceptive Use

  • This compound is utilized in combination with progestins as a monthly injectable contraceptive in certain regions. This application leverages its long-acting properties to provide effective birth control .

Pharmacokinetics

This compound exhibits a long duration of action, typically lasting between 20 to 30 days post-injection. Following intramuscular administration, peak estradiol levels are generally observed within 3 to 8 days, with an elimination half-life ranging from 5.6 to 7.5 days .

Pharmacokinetic Profile

ParameterValue
Duration of Action~20–30 days
Peak Estradiol Levels~283–445 pg/mL (10 mg)
Elimination Half-Life5.6 to 7.5 days
Volume of Distribution~5.087 L

Research Findings

1. Impact on Lipid Metabolism

  • Studies have shown that this compound can significantly reduce plasma lipid levels in lactating goats, suggesting potential benefits for lipid profiles in human applications as well.

2. Effects on Fertility

  • Research indicates that the compound may alter cervical mucus properties and endometrial lining, which could affect fertility by making conditions less favorable for sperm penetration and implantation.

3. Longitudinal Studies

  • A longitudinal study involving transgender women indicated that those using this compound exhibited stable estradiol levels over time, aligning with expected therapeutic ranges for effective feminization .

Case Studies

In a cohort study involving transgender women receiving this compound combined with dihydroxyprogesterone acetophenide:

  • Participants: 101 transwomen
  • Findings:
    • Mean serum estradiol levels were significantly higher (186 pg/mL) compared to other hormonal regimens (62 pg/mL).
    • A majority (76%) reported improved satisfaction regarding breast development during treatment.

Mechanism of Action

Estradiol 3-Enanthate acts as an estrogen receptor agonist. It binds to estrogen receptors in target tissues such as the breast, uterus, and brain . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA and subsequent protein synthesis, which mediates the physiological effects of estrogen .

Comparison with Similar Compounds

Estradiol 3-Enanthate is often compared with other estrogen esters such as:

Uniqueness

This compound is unique due to its long duration of action and its use in combination injectable contraceptives. Its ester chain allows for a slow and sustained release of estradiol, making it effective for long-term hormone therapy .

Biological Activity

Estradiol 3-enanthate (EEn) is a synthetic form of the natural hormone estradiol, primarily used in hormone replacement therapy (HRT) and for transgender hormone therapy. This article explores its biological activity, pharmacokinetics, clinical applications, and safety profile, supported by diverse research findings and data tables.

This compound is an ester of estradiol, which allows for a prolonged release of the active hormone following intramuscular injection. The chemical modification enhances its lipophilicity, leading to a slower absorption rate compared to unmodified estradiol. Upon administration, EEn is hydrolyzed by esterases to release estradiol, which then binds to estrogen receptors (ERα and ERβ) to exert its biological effects.

Pharmacokinetics

The pharmacokinetic profile of estradiol enanthate is characterized by a long half-life and sustained serum levels. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityHigh (after IM injection)
Half-life5.6 to 7.5 days
Peak serum concentrationAchieved within 24-48 hours
Duration of actionApproximately 20-30 days

Studies have shown that after a single dose of 10 mg EEn, estradiol levels can remain elevated for up to 30 days, demonstrating its suitability for long-term HRT regimens .

1. Hormonal Regulation

EEn effectively suppresses gonadotropin release from the anterior pituitary gland, leading to decreased follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels. This suppression is crucial in transgender women undergoing feminizing hormone therapy, as it helps achieve desired estrogenic effects while minimizing testosterone levels .

2. Clinical Applications

EEn is used in various clinical settings:

  • Transgender Hormone Therapy : EEn has been shown to significantly increase serum estradiol levels in transgender women, with studies reporting mean levels around 186 pg/mL post-treatment compared to lower levels in those using alternative therapies .
  • Menopausal Symptoms : It alleviates vasomotor symptoms associated with menopause, such as hot flashes and vaginal dryness .
  • Bone Health : EEn contributes to increased bone density by inhibiting bone resorption, thus reducing the risk of osteoporosis in postmenopausal women .

Case Study: Transgender Women on EEn Therapy

A study involving 53 transgender women receiving EEn/DHPA (dihydroxyprogesterone acetate) indicated that 76% reported improved breast development satisfaction compared to other hormonal regimens. Serum estradiol levels were significantly higher in this group than in those using alternative therapies .

Clinical Trial: Estradiol Regimens Comparison

A randomized trial comparing different estradiol regimens found that participants receiving EEn experienced more stable hormonal levels and fewer fluctuations than those on oral or transdermal routes. This stability is vital for achieving consistent therapeutic outcomes in HRT .

Safety Profile and Side Effects

While EEn is generally well-tolerated, potential side effects include:

  • Cardiovascular Risks : There are concerns regarding thromboembolic events associated with estrogen therapy; however, the risk appears lower with bioidentical hormones like EEn compared to synthetic alternatives .
  • Breast Cancer Risk : Current evidence suggests that bioidentical hormones may carry a lower risk of breast cancer compared to synthetic progestins used alongside estrogens .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Estradiol 3-Enanthate in laboratory settings?

this compound is classified as a suspected carcinogen (H351) and reproductive toxicant (H361) under GHS guidelines. Researchers must:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
  • Ensure proper ventilation in workspaces, especially during weighing or solvent-based preparation.
  • Store the compound in sealed, labeled containers in dry, ventilated areas away from ignition sources.
  • Follow emergency procedures for spills or exposure, including immediate flushing with water (15+ minutes for eye/skin contact) and medical consultation .

Q. How should this compound be formulated for in vivo studies to ensure solubility and bioavailability?

this compound is lipophilic and requires vehicle optimization for animal studies. Common methods include:

  • Dissolving in organic solvents (e.g., DMSO) followed by dilution in a carrier like sesame oil or cyclodextrin.
  • Validating solubility via dynamic light scattering (DLS) and stability testing under experimental conditions (e.g., temperature, pH).
  • Documenting batch-specific formulations, as variations in solvent purity or ester hydrolysis can affect pharmacokinetics .

Q. What methods are recommended for assessing the stability of this compound under experimental storage conditions?

Stability testing should include:

  • High-performance liquid chromatography (HPLC) with UV detection to monitor degradation products (e.g., free estradiol).
  • Accelerated stability studies at elevated temperatures (40°C) and humidity (75% RH) to simulate long-term storage.
  • Periodic analysis of ester bond integrity via mass spectrometry (LC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different animal models?

Discrepancies often arise from interspecies metabolic differences or formulation variability. To address this:

  • Standardize administration routes (e.g., intramuscular vs. subcutaneous) and vehicle composition.
  • Use LC-MS/MS to quantify estradiol and its metabolites in plasma, ensuring detection limits ≤1 pg/mL.
  • Conduct dose-response studies with control groups to isolate confounding factors like endogenous hormone fluctuations .

Q. What advanced analytical techniques are suitable for identifying impurities or degradation products in this compound batches?

Impurity profiling requires:

  • Ultra-high-resolution LC-MS with electrospray ionization (ESI) to detect trace contaminants (e.g., 17-epi Estradiol Valerate).
  • Nuclear magnetic resonance (NMR) spectroscopy to confirm structural anomalies in synthetic batches.
  • Cross-validation with reference standards from authoritative sources (e.g., USP or EDQM) .

Q. How should researchers design experiments to address conflicting data on this compound’s receptor-binding affinity?

Contradictions may stem from assay variability (e.g., radioligand vs. reporter gene assays). Mitigation strategies include:

  • Replicating studies under identical conditions (e.g., cell line, incubation time).
  • Applying statistical rigor: Use ANOVA with post-hoc tests to compare binding affinities across multiple trials.
  • Reporting confidence intervals and effect sizes to contextualize "significant" findings (p < 0.05 predefined) .

Q. What ethical and methodological considerations are critical for longitudinal studies involving this compound?

  • Obtain institutional animal care committee (IACUC) approval, specifying endpoints to minimize distress.
  • For human cell lines, document provenance and ethical compliance (e.g., HIPAA for patient-derived samples).
  • Pre-register study protocols (e.g., on Open Science Framework) to reduce bias in data interpretation .

Q. Methodological Guidelines

  • Data Presentation : Report numerical values to the precision of instrumentation (e.g., ±0.001 mg for analytical balances). Use SI units and avoid redundant data tables; raw datasets should be archived in supplementary materials .
  • Statistical Analysis : Justify tests (e.g., Student’s t-test for normally distributed data; Mann-Whitney U for non-parametric). Disclose software (e.g., GraphPad Prism v10) and versioning .
  • Reproducibility : Share detailed protocols for formulation, dosing, and analysis via repositories like protocols.io .

Properties

CAS No.

55540-97-1

Molecular Formula

C25H36O3

Molecular Weight

384.56

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate

Origin of Product

United States

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